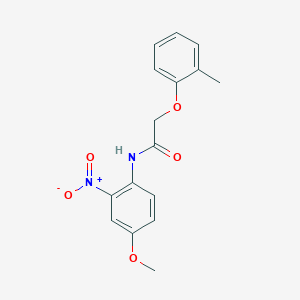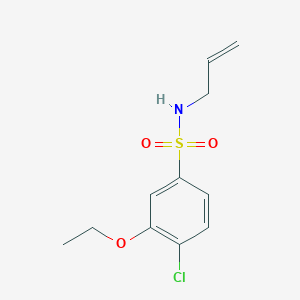![molecular formula C22H22N2O5 B4944074 N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)
N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide is a chemical compound that has been studied extensively in the field of scientific research. It is commonly referred to as DMF or DMF-2 and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of DMF-2 is not fully understood. However, it has been suggested that DMF-2 acts by modulating the activity of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. DMF-2 has been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been shown to activate the MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMF-2 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. DMF-2 has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. In addition, DMF-2 has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
DMF-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMF-2 has been found to be non-toxic at concentrations used in lab experiments. However, there are some limitations to using DMF-2 in lab experiments. It has poor solubility in water, which may limit its use in certain experiments. In addition, DMF-2 may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of DMF-2. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of DMF-2 and the identification of its molecular targets. In addition, further studies are needed to determine the therapeutic potential of DMF-2 in various diseases and to investigate its safety and toxicity profiles.
合成法
The synthesis of DMF-2 involves the reaction of 2,4-dimethoxyaniline with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with furan-2-carboxylic acid chloride to obtain DMF-2. The purity of the compound can be enhanced by recrystallization.
科学的研究の応用
DMF-2 has been studied extensively in the field of scientific research. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. DMF-2 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce cell death in cancer cells by activating the apoptotic pathway.
特性
IUPAC Name |
N-[1-(2,4-dimethoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-6-8-15(9-7-14)20(25)21(24-22(26)18-5-4-12-29-18)23-17-11-10-16(27-2)13-19(17)28-3/h4-13,21,23H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXLCGIULKLHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)

![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)

![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)

![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)

![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)